molecular formula C18H20ClN3O2 B251993 N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide

N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide

Número de catálogo B251993
Peso molecular: 345.8 g/mol
Clave InChI: ONCLYLSFXWFJPS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide, also known as ML352, is a small molecule drug that has gained attention in the scientific community for its potential use in treating diseases such as cancer and Alzheimer's. The drug was first synthesized by researchers at the University of Michigan in 2015 and has since been the subject of several studies.

Mecanismo De Acción

N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide works by inhibiting the activity of NMT, which is involved in the regulation of several cellular processes, including protein synthesis and cell signaling. By inhibiting NMT, N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide can prevent the growth and proliferation of cancer cells and reduce the accumulation of beta-amyloid plaques in Alzheimer's.
Biochemical and Physiological Effects:
N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of NMT activity, the reduction of cancer cell growth and proliferation, and the reduction of beta-amyloid plaque accumulation in Alzheimer's.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide is its specificity for NMT, which makes it a promising candidate for cancer and Alzheimer's treatment. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

Direcciones Futuras

There are several future directions for N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide research, including:
1. Clinical trials to determine its safety and efficacy in humans.
2. Further studies on its mechanism of action and potential therapeutic applications.
3. Development of new derivatives of N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide with improved pharmacological properties.
4. Investigation of its potential use in other diseases, such as viral infections and autoimmune disorders.
5. Studies on its pharmacokinetics and pharmacodynamics to optimize its dosing and administration.
In conclusion, N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide is a promising small molecule drug that has potential therapeutic applications in cancer and Alzheimer's. Its specificity for NMT makes it an attractive candidate for further research, and future studies will help to determine its safety and efficacy in humans and its potential use in other diseases.

Métodos De Síntesis

The synthesis of N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide involves several steps, including the reaction of 4-chlorophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. This is then reacted with 3-aminopropyl pyridine to form the intermediate product, which is then reacted with 6-methylpyridine-3-carboxylic acid to form N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide.

Aplicaciones Científicas De Investigación

N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide has been shown to have potential therapeutic applications in several diseases, including cancer and Alzheimer's. In cancer, N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide has been shown to inhibit the growth of cancer cells by targeting a specific enzyme called N-myristoyltransferase (NMT). In Alzheimer's, N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease.

Propiedades

Fórmula molecular

C18H20ClN3O2

Peso molecular

345.8 g/mol

Nombre IUPAC

N-[3-[[2-(4-chlorophenyl)acetyl]amino]propyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C18H20ClN3O2/c1-13-3-6-15(12-22-13)18(24)21-10-2-9-20-17(23)11-14-4-7-16(19)8-5-14/h3-8,12H,2,9-11H2,1H3,(H,20,23)(H,21,24)

Clave InChI

ONCLYLSFXWFJPS-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)CC2=CC=C(C=C2)Cl

SMILES canónico

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)CC2=CC=C(C=C2)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.